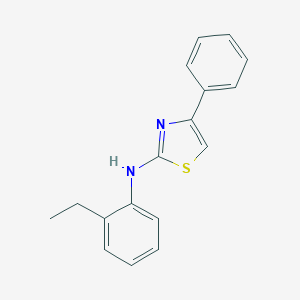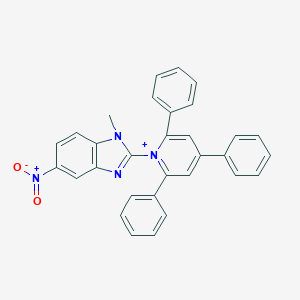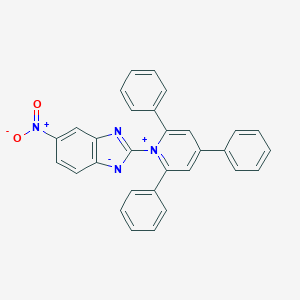![molecular formula C19H18BrN5OS B289570 (4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N'-[(E)-benzylideneamino]carbamimidothioate](/img/structure/B289570.png)
(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N'-[(E)-benzylideneamino]carbamimidothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N'-[(E)-benzylideneamino]carbamimidothioate is a chemical compound with potential applications in scientific research. It is a synthetic compound that has been developed for its unique properties and potential use in various areas of research. In
Aplicaciones Científicas De Investigación
(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N'-[(E)-benzylideneamino]carbamimidothioate has potential applications in various areas of scientific research. It has been shown to have anti-inflammatory and anti-cancer properties. It has also been used in the study of protein-protein interactions and the development of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of (4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N'-[(E)-benzylideneamino]carbamimidothioate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation and cancer. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N'-[(E)-benzylideneamino]carbamimidothioate has been shown to have both biochemical and physiological effects. It has been shown to reduce inflammation and inhibit the growth of cancer cells. It has also been shown to have an effect on the immune system, specifically on the activity of certain immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N'-[(E)-benzylideneamino]carbamimidothioate in lab experiments is its potential as a therapeutic agent. It has also been shown to have anti-inflammatory properties, making it useful in the study of inflammatory diseases. However, one limitation is that its mechanism of action is not fully understood, making it difficult to predict its effects in certain situations.
Direcciones Futuras
There are several potential future directions for research involving (4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N'-[(E)-benzylideneamino]carbamimidothioate. One direction is the development of new therapeutic agents based on its unique properties. Another direction is the study of its effects on the immune system and its potential as an immunomodulatory agent. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in various areas of scientific research.
Métodos De Síntesis
The synthesis of (4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N'-[(E)-benzylideneamino]carbamimidothioate is a complex process that involves several steps. The first step involves the reaction of 4-bromo-2-methyl-5-oxo-1-phenylpyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N'-[(E)-benzylideneamino]carbamimidodithioic acid to form the desired product.
Propiedades
Fórmula molecular |
C19H18BrN5OS |
|---|---|
Peso molecular |
444.4 g/mol |
Nombre IUPAC |
(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N//'-[(E)-benzylideneamino]carbamimidothioate |
InChI |
InChI=1S/C19H18BrN5OS/c1-24-16(17(20)18(26)25(24)15-10-6-3-7-11-15)13-27-19(21)23-22-12-14-8-4-2-5-9-14/h2-12H,13H2,1H3,(H2,21,23)/b22-12+ |
Clave InChI |
IKDQCSKJWXSHPJ-WSDLNYQXSA-N |
SMILES isomérico |
CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)CS/C(=N\N=C\C3=CC=CC=C3)/N |
SMILES |
CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)CSC(=NN=CC3=CC=CC=C3)N |
SMILES canónico |
CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)CSC(=NN=CC3=CC=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-(2-ethoxyphenyl)-1,3-thiazol-2-amine](/img/structure/B289490.png)
![(2',4'-Dimethyl-[4,5']bithiazolyl-2-yl)-(2-ethyl-phenyl)-amine](/img/structure/B289491.png)

![N-(2-amino-3-nitrophenyl)-3-[4-(dimethylamino)pyridin-1-ium-1-yl]propanamide](/img/structure/B289494.png)
![1-[2-(4-Nitro-1H-benzimidazol-2-yl)ethyl]-3-butyl-1H-imidazol-3-ium](/img/structure/B289496.png)
![1-[2-(4-nitro-1H-benzimidazol-2-yl)ethyl]pyridinium](/img/structure/B289497.png)
![1-[(4-nitro-1H-benzimidazol-2-yl)methyl]pyridinium](/img/structure/B289498.png)





![7,8-Dimethyl-2,4-diphenylpyrimido[1,2-a]benzimidazole](/img/structure/B289506.png)
![N'-(2,3-dimethoxybenzylidene)-2-{[5-({2-[2-(2,3-dimethoxybenzylidene)hydrazino]-1-methyl-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}propanohydrazide](/img/structure/B289507.png)